molecular formula C12H20O B14645160 3-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)propan-1-ol CAS No. 52611-85-5

3-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)propan-1-ol

Cat. No.: B14645160
CAS No.: 52611-85-5
M. Wt: 180.29 g/mol
InChI Key: NYKYUMQRYAHZQE-UHFFFAOYSA-N
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Description

3-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)propan-1-ol is an organic compound with a unique bicyclic structure. This compound is known for its stability and reactivity, making it a valuable subject of study in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)propan-1-ol typically involves the reaction of 3,3-dimethylbicyclo[2.2.1]heptan-2-one with appropriate reagents under controlled conditions. One common method includes the reduction of the ketone group to form the corresponding alcohol. This can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or diethyl ether .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reduction processes using catalytic hydrogenation. This method employs catalysts such as palladium on carbon or platinum oxide under high-pressure hydrogen gas. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)propan-1-ol involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. It can form hydrogen bonds and participate in hydrophobic interactions, influencing its reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)propan-1-ol is unique due to its specific arrangement of functional groups and its ability to undergo a wide range of chemical reactions. Its stability and reactivity make it a valuable compound for research and industrial applications .

Properties

CAS No.

52611-85-5

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

3-(3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene)propan-1-ol

InChI

InChI=1S/C12H20O/c1-12(2)10-6-5-9(8-10)11(12)4-3-7-13/h4,9-10,13H,3,5-8H2,1-2H3

InChI Key

NYKYUMQRYAHZQE-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(C2)C1=CCCO)C

Origin of Product

United States

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